molecular formula C13H9N3O B1393561 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1160264-05-0

3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B1393561
CAS No.: 1160264-05-0
M. Wt: 223.23 g/mol
InChI Key: XJIDIIQALIVUPK-UHFFFAOYSA-N
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Description

3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a high-value chemical scaffold with significant potential in medicinal chemistry and drug discovery research. This compound features a rigid, planar pyrazolo[1,5-a]pyrimidine core, a privileged structure known for its diverse biological activities and its role as a purine bioisostere . The aldehyde functional group at the 6-position provides a versatile handle for further synthetic modification via condensation or nucleophilic addition reactions, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This scaffold is of particular interest in the development of targeted cancer therapies. Pyrazolo[1,5-a]pyrimidines have been extensively investigated as potent protein kinase inhibitors (PKIs), with demonstrated activity against critical oncology targets such as CK2, EGFR, B-Raf, and MEK kinases . These kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and melanoma . Researchers utilize this core structure to design compounds that can act as ATP-competitive or allosteric inhibitors, disrupting the aberrant signaling that drives tumor proliferation and survival . Beyond oncology, this chemotype has shown promise in neuropharmacology. Structural analogs have been optimized as potent corticotropin-releasing factor-1 (CRF 1 ) antagonists, which are relevant to the study of stress-related disorders . The molecule's synthetic versatility allows for the introduction of polar groups to fine-tune physicochemical properties such as lipophilicity and aqueous solubility, which are critical for achieving desired pharmacokinetic profiles and in vivo efficacy . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-9-10-6-14-13-12(7-15-16(13)8-10)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIDIIQALIVUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230358
Record name 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160264-05-0
Record name 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Condensation of hydrazine derivatives with β-enaminones or their equivalents.
  • Cyclization to form the fused heterocycle.
  • Functionalization at the 6-position using formylation reagents such as the Vilsmeyer–Haack reagent or via oxidation of methyl groups.

Research Findings:

A notable method described in recent literature involves a microwave-assisted cyclocondensation between β-enaminones and 3-aminopyrazoles, followed by formylation to yield the aldehyde derivative.

Reaction Scheme:

β-enaminone + 3-aminopyrazole → pyrazolo[1,5-a]pyrimidine core → formylation → 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Synthesis via Multi-step Functionalization of Pre-formed Scaffold

This approach involves synthesizing the heterocyclic core first, then selectively oxidizing or formylating the 6-position.

Step-by-step Procedure:

  • Step 1: Synthesis of the core heterocycle, typically through cyclocondensation of appropriate precursors such as chloropyrimidines with hydrazines or pyrazoles.
  • Step 2: Introduction of the aldehyde group at the 6-position via formylation using reagents like the Vilsmeyer–Haack reagent (POCl₃ / DMF) or via oxidation of methyl groups using oxidizing agents.

Data Table 1: Typical Conditions for Formylation

Method Reagent Solvent Temperature Yield (%) Notes
Vilsmeyer–Haack POCl₃ / DMF Dichloromethane Room temp to 80°C 65–80 Selective formylation at 6-position
Oxidation of methyl SeO₂ / H₂O₂ Acetic acid Reflux 55–70 Methyl oxidation to aldehyde

Synthesis via Fluorination and Subsequent Formylation

Recent studies have demonstrated that fluorination at the 3-position can be performed early, followed by oxidation or formylation at the 6-position. This method allows for structural diversification and improved yields.

Research Data:

  • Fluorination of the scaffold using electrophilic fluorinating agents, followed by saponification and formylation, produces the desired aldehyde derivative with good efficiency.
  • The fluorinated intermediates are often used directly in subsequent steps without purification, streamlining the synthesis process.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation and formylation reactions, significantly reducing reaction times and improving yields.

Research Findings:

  • Microwave-assisted synthesis of 3-formylpyrazolo[1,5-a]pyrimidines has been reported with yields up to 98%.
  • The process involves cyclocondensation of β-enaminones with 3-aminopyrazoles, followed by formylation with Vilsmeyer–Haack reagent under microwave conditions.

Reaction Conditions Summary:

Step Reagents Solvent Time Yield (%) Reference
Cyclocondensation β-enaminone + 3-aminopyrazole Ethanol / Microwave 10–15 min 80–90
Formylation POCl₃ / DMF Microwave 5–10 min 85–98

Synthesis Data Summary

Method Starting Materials Key Reagents Conditions Typical Yield (%) Advantages
Cyclocondensation + Formylation β-enaminones + 3-aminopyrazoles POCl₃ / Vilsmeyer reagent Reflux / Microwave 65–98 High efficiency, versatility
Multi-step Functionalization Pre-formed heterocycle Oxidants / Formylating agents Reflux / Room temp 55–80 Structural control

Research Findings and Notes

  • The synthesis of This compound is most efficiently achieved via a combination of cyclocondensation and selective formylation techniques.
  • Microwave-assisted protocols significantly enhance reaction rates and yields, making them suitable for scale-up.
  • The choice of reagents and conditions depends on the desired substitution pattern and functional groups present.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Applications

3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of numerous derivatives, which can be tailored for specific applications.

Synthetic Routes

The synthesis typically involves the cyclization of 3-phenyl-1H-pyrazole-5-carbaldehyde with formamide under catalytic conditions. This method has been optimized to yield high purity and yield of the target compound .

Reactivity

The compound exhibits various reactivities:

  • Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction : It can be reduced to produce alcohol derivatives.
  • Electrophilic Substitution : The phenyl group allows for electrophilic aromatic substitution reactions, leading to diverse functionalized products .

Biological Activities

Research has highlighted the potential biological activities of this compound, particularly in the development of therapeutic agents.

Antimicrobial and Anticancer Properties

Studies have indicated that derivatives of this compound possess significant antimicrobial and anticancer activities. For instance, certain synthesized pyrazolo[1,5-a]pyrimidines have shown promising results as selective protein inhibitors and anticancer agents .

Enzyme Inhibition

A notable application is its role as an inhibitor of α-glucosidase. Recent studies reported that derivatives exhibited IC50 values ranging from 15.2 µM to 201.3 µM, demonstrating a potency significantly higher than standard inhibitors like acarbose .

Material Science Applications

The photophysical properties of pyrazolo[1,5-a]pyrimidines have made them attractive candidates for material science applications.

Fluorescent Probes

Research has explored their use as fluorescent probes in bioimaging applications. These compounds can selectively stain lipid droplets in cancer cells, providing insights into cellular processes and disease mechanisms .

Organic Light Emitting Devices (OLEDs)

Their unique electronic properties have also led to investigations into their use in OLED technology, where they could serve as effective light-emitting materials due to their ability to emit light upon excitation .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazolo[1,5-a]pyrimidines for their anticancer properties against various cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their cytotoxicity compared to unmodified compounds .

CompoundCell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF722.0
Compound CA54918.5

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activities of synthesized derivatives against α-glucosidase. The study concluded that structural modifications could lead to improved inhibitory effects, making these compounds potential candidates for diabetes management .

CompoundIC50 (µM)Reference
Derivative X15.2 ± 0.4
Derivative Y201.3 ± 4.2

Mechanism of Action

The mechanism of action of 3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde Phenyl (3), Aldehyde (6) 224.22 CRF-1 antagonism; Moderate M. tb activity
Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate Ethyl ester (6) 191.19 Intermediate for further derivatization
Methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CF₃ (6), Methyl ester (3) 245.16 Enhanced lipophilicity; Anticancer potential
3-Bromopyrazolo[1,5-a]pyrimidine-6-carbaldehyde Bromo (3), Aldehyde (6) 226.03 Higher reactivity due to bromine
5-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine (8caa) Methoxyphenyl (5), Piperidine (7) N/A Improved solubility; Antifungal activity
Antimicrobial and Antifungal Activity
  • This compound: Limited direct data, but analogs with hydroxyl or halogenated aryl groups (e.g., 3a in ) show antifungal activity against phytopathogens like Fusarium graminearum (70% inhibition at 50 μg/mL) .
  • 5-(4-Methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine (8caa) : Exhibits superior solubility due to the methoxy group, enhancing bioavailability for antifungal applications .
Anticancer Activity
  • Methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate : Demonstrates moderate cytotoxicity against cancer cell lines (e.g., leukemia, colon), likely due to the electron-withdrawing CF₃ group enhancing membrane permeability .
  • This compound : Derivatives with amine/hydroxyl groups at position 7 show cytotoxicity against VERO cells (SI < 7.2), limiting therapeutic utility .
CRF-1 Receptor Antagonism
  • This compound : The aldehyde group allows conjugation with amines, enabling the development of high-affinity CRF-1 antagonists (IC₅₀ < 100 nM) .
  • Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate : Lacks the aldehyde’s reactivity, reducing its utility in targeted drug design .

Physicochemical Properties

  • Solubility : The aldehyde in this compound reduces water solubility compared to ester derivatives (e.g., ethyl carboxylate, 191.19 g/mol) .
  • Lipophilicity : Methoxy and trifluoromethyl groups enhance logP values, improving blood-brain barrier penetration for CNS-targeted therapies .

Biological Activity

3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique heterocyclic structure that contributes to its biological properties. The compound contains a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets. The aldehyde functional group at the 6-position enhances its reactivity and potential for forming derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as protein kinases, which are crucial in cell signaling pathways. This inhibition can lead to altered cellular functions, including apoptosis and cell cycle regulation .
  • Receptor Interaction : It may also interact with various receptors, contributing to its anticancer and antimicrobial effects .

Anticancer Activity

This compound has demonstrated promising anticancer properties in several studies:

  • In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effective inhibition of tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration at IC50 values ranging from 0.3 to 24 µM depending on the specific derivatives tested .
Cell Line IC50 (µM) Effect
MCF-70.3 - 24Tumor growth inhibition
A54949.85Induces apoptosis

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

  • Study on Antiproliferative Effects : In a study examining the antiproliferative effects on cancer cells, derivatives of this compound were synthesized and tested. The results indicated that modifications to the phenyl group significantly influenced the anticancer activity, suggesting opportunities for further optimization in drug design .
  • Kinase Inhibition Studies : Another study focused on the compound's ability to inhibit B-Raf kinase, a target in melanoma treatment. Structure-activity relationship (SAR) analyses revealed that certain substitutions enhance inhibitory potency, paving the way for developing targeted therapies against cancer .

Q & A

Q. What are the optimal synthetic routes for preparing 3-phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by functionalization at position 5. Key steps include:
  • Cyclization : Use of DMF or DMSO as polar aprotic solvents with catalysts like K2_2CO3_3 .
  • Aldehyde Introduction : Oxidation of methyl or hydroxymethyl groups at position 6 using MnO2_2 or Swern oxidation .
  • Yield Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of aldehydes) and reaction time (12–24 hours) improves yields to 60–75% .

Table 1 : Reaction Parameters and Yields

StepReagents/ConditionsYield RangeReference
Pyrazole FormationHydrazine + α,β-carbonyl, DMF50–65%
Aldehyde FunctionalizationMnO2_2, CHCl3_3, 24h60–75%

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR detects aromatic protons (δ 7.2–8.5 ppm) and the aldehyde proton (δ 9.8–10.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 248.0945 for C13_{13}H10_{10}N3_3O) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios (e.g., C: 62.65%, H: 4.38%, N: 27.65%) .

Q. What biological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives, and how can these guide further studies?

  • Methodological Answer :
  • Kinase Inhibition : Derivatives show selectivity for kinases like CDK2 and EGFR. Use IC50_{50} assays with ATP-binding site competition protocols .
  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via microdilution assays (MIC range: 2–16 µg/mL) .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -CHO) enhance activity by 3–5-fold compared to -CH3_3 or -CN .

Advanced Research Questions

Q. How do substituents at positions 3 and 6 influence the reactivity and biological activity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • Electronic Effects : The aldehyde group at position 6 increases electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines) for derivatization .
  • Steric Effects : Bulky aryl groups at position 3 reduce binding affinity to kinases by 10–20% compared to smaller substituents .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites for targeted modifications .

Q. What computational tools can predict reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Reaction Path Search : Use Gaussian or ORCA with transition-state optimization to identify low-energy pathways for cyclization .
  • Solvent Effects : COSMO-RS simulations in DMF or DMSO improve accuracy of activation energy predictions (±2 kcal/mol) .
  • Machine Learning : Train models on existing pyrazolo[1,5-a]pyrimidine reaction datasets to predict optimal catalysts (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) .

Q. How can researchers resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • Data Normalization : Account for assay variability by standardizing against reference inhibitors (e.g., staurosporine for kinase assays) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values) to identify outliers and validate trends using ANOVA .
  • Crystallography : Resolve binding mode discrepancies via X-ray co-crystallography with target proteins (e.g., PDB ID: 3POZ) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Reactant of Route 2
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3-Phenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde

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